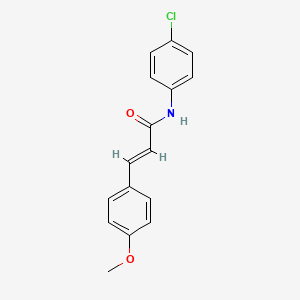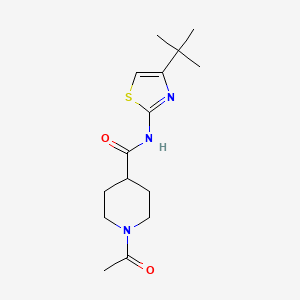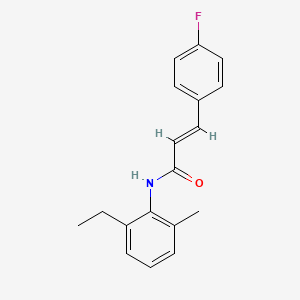![molecular formula C20H23N3O2 B5781409 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, also known as ACBCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which are known to have various biological activities such as anti-inflammatory, analgesic, and anti-tumor effects.
作用機序
The mechanism of action of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell growth and survival. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in cell adhesion and motility.
実験室実験の利点と制限
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has several limitations for lab experiments, including its poor solubility in water and its instability in the presence of light and air.
将来の方向性
There are several future directions for the research on 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. The potential therapeutic applications of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in other diseases, such as inflammation and pain, should also be explored. Additionally, the use of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide in combination with other chemotherapeutic agents should be investigated to enhance its therapeutic efficacy.
合成法
The synthesis of 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of cyclohexylamine with 2-bromoacetophenone to form N-cyclohexylacetophenone, followed by the reaction of N-cyclohexylacetophenone with aniline to form N-cyclohexylaniline. The final step involves the reaction of N-cyclohexylaniline with phosgene to form 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide.
科学的研究の応用
2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKQDAFSGSJAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(phenylcarbamoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)

![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)

